molecular formula C21H18S3 B11940556 2,4,6-Triphenyl-1,3,5-trithiane CAS No. 531-05-5

2,4,6-Triphenyl-1,3,5-trithiane

Katalognummer: B11940556
CAS-Nummer: 531-05-5
Molekulargewicht: 366.6 g/mol
InChI-Schlüssel: HJHSNTOTXYILIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triphenyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C21H18S3. It is characterized by a trithiane ring structure, where three sulfur atoms are alternately bonded with three carbon atoms, each of which is further bonded to a phenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6-Triphenyl-1,3,5-trithiane can be synthesized through the trimerization of thiobenzophenone. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction proceeds as follows:

3Ph2C=SC6H5C(S)3C6H53 \text{Ph}_2\text{C=S} \rightarrow \text{C}_6\text{H}_5\text{C(S)}_3\text{C}_6\text{H}_5 3Ph2​C=S→C6​H5​C(S)3​C6​H5​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Triphenyl-1,3,5-trithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiobenzophenone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Wissenschaftliche Forschungsanwendungen

2,4,6-Triphenyl-1,3,5-trithiane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Triphenyl-1,3,5-trithiane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

    2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of sulfur.

    1,3,5-Trithiane: A simpler analog with no phenyl groups.

    2,4,6-Trimethyl-1,3,5-trithiane: Contains methyl groups instead of phenyl groups.

Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

531-05-5

Molekularformel

C21H18S3

Molekulargewicht

366.6 g/mol

IUPAC-Name

2,4,6-triphenyl-1,3,5-trithiane

InChI

InChI=1S/C21H18S3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-21H

InChI-Schlüssel

HJHSNTOTXYILIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2SC(SC(S2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.